molecular formula C17H14ClN B2974927 5-Chloro-2-(3,5-dimethylphenyl)quinoline CAS No. 1404491-66-2

5-Chloro-2-(3,5-dimethylphenyl)quinoline

Cat. No. B2974927
M. Wt: 267.76
InChI Key: UPTBVSYIBDKSED-UHFFFAOYSA-N
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Patent
US09130177B2

Procedure details

5-Chloro-2-(3,5-dimethylphenyl)quinoline (4.3 g, 16.06 mmol), isobutylboronic acid (3.2 g, 31.4 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (0.538 g, 1.31 mmol), and potassium phosphate monohydrate (18.3 g, 79 mmol) were mixed in 114 mL of toluene. The system was degassed for 20 minutes. Pd2(dba)3 was then added and the system was refluxed overnight. After cooling to room temperature, the reaction mixture was filtered through a Celite® plug and eluted with dichloromethane. The product was further purified by a Kugelrohr distillation and then further purified by column chromatography using 5% ethyl acetate in hexanes. This was followed by another Kugelrohr distillation to give 3.2 g (72% yield) of product.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.538 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1)=[N:7]2.[CH2:20](B(O)O)[CH:21]([CH3:23])[CH3:22].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:19][C:14]1[CH:13]=[C:12]([C:6]2[CH:5]=[CH:4][C:3]3[C:8](=[CH:9][CH:10]=[CH:11][C:2]=3[CH2:20][CH:21]([CH3:23])[CH3:22])[N:7]=2)[CH:17]=[C:16]([CH3:18])[CH:15]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC1=C2C=CC(=NC2=CC=C1)C1=CC(=CC(=C1)C)C
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C(C)C)B(O)O
Name
Quantity
0.538 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
18.3 g
Type
reactant
Smiles
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
114 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was degassed for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
Pd2(dba)3 was then added
TEMPERATURE
Type
TEMPERATURE
Details
the system was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a Celite® plug
WASH
Type
WASH
Details
eluted with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The product was further purified by a Kugelrohr distillation
CUSTOM
Type
CUSTOM
Details
further purified by column chromatography
DISTILLATION
Type
DISTILLATION
Details
This was followed by another Kugelrohr distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C1=NC2=CC=CC(=C2C=C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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